C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride
Overview
Description
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride is a useful research compound. Its molecular formula is C9H12ClNO3 and its molecular weight is 217.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency .
Cellular Effects
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter metabolic fluxes within cells, impacting overall cellular health and function .
Molecular Mechanism
The molecular mechanism of action of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, particularly those genes involved in metabolic pathways and cell cycle regulation . The compound’s ability to modulate enzyme activity is crucial for its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, prolonged exposure can lead to degradation, which may alter its efficacy and impact on cells . Long-term studies have also indicated potential cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects can be observed, including disruptions in metabolic pathways and potential cytotoxicity . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in cellular energy production and overall metabolic health .
Transport and Distribution
Within cells and tissues, C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby influencing cellular processes and functions .
Properties
IUPAC Name |
(7-methoxy-1,3-benzodioxol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8;/h2-3H,4-5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBELNQMLIJIGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185295-23-1 | |
Record name | 1,3-Benzodioxole-5-methanamine, 7-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.